Mps1-IN-1 is classified as a small molecule kinase inhibitor. It was developed through a series of iterative rounds of synthesis and biological evaluation aimed at identifying potent inhibitors of Mps1 kinase activity. The compound exhibits a half-maximal inhibitory concentration (IC50) of 367 nM, demonstrating significant selectivity against a broad panel of kinases . Its structural characteristics allow it to effectively bind to the ATP-binding site of Mps1, thereby inhibiting its function.
The synthesis of Mps1-IN-1 involves several key steps that focus on optimizing its pharmacological properties. The synthetic route typically includes:
The detailed synthetic pathway can be found in supplementary materials accompanying research articles that describe the development of Mps1 inhibitors.
Mps1-IN-1 has a well-defined molecular structure characterized by its ability to fit into the ATP-binding pocket of the Mps1 kinase. Key features include:
The structural analysis indicates that modifications to the core structure can significantly affect both potency and selectivity.
Mps1-IN-1 primarily participates in inhibition reactions where it competes with ATP for binding to the active site of Mps1. Key aspects include:
These reactions underscore the importance of Mps1 in maintaining genomic stability during cell division.
The mechanism of action for Mps1-IN-1 involves:
Research indicates that low doses can synergize with other chemotherapeutic agents like paclitaxel, enhancing their efficacy by increasing chromosomal misalignments.
Mps1-IN-1 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and potential clinical use.
Mps1-IN-1 has significant scientific applications, particularly in cancer research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: